molecular formula C15H21NO6 B2876273 Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate CAS No. 502842-24-2

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate

Cat. No. B2876273
CAS RN: 502842-24-2
M. Wt: 311.334
InChI Key: MCBKBQBIDOEXSD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate is a chemical compound commonly used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known as Ethyl 3-amino-3-(2,5-xylyl)propanoate oxalate and is abbreviated as EAAP oxalate. EAAP oxalate is a derivative of the amino acid valine and is used as a starting material in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of EAAP oxalate is not well understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of synaptic transmission and plasticity in the brain. EAAP oxalate has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
EAAP oxalate has been shown to have various biochemical and physiological effects in animal studies. It has been shown to have anxiolytic and antidepressant-like effects in rats, as well as analgesic effects. EAAP oxalate has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using EAAP oxalate in lab experiments is its relatively simple synthesis process. It is also a readily available starting material for the synthesis of various drugs. However, one limitation of using EAAP oxalate is its limited solubility in non-polar solvents, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research involving EAAP oxalate. One area of research is the development of new drugs based on EAAP oxalate. Another area of research is the investigation of the mechanism of action of EAAP oxalate, which may lead to the development of new treatments for various neurological disorders. Additionally, the use of EAAP oxalate as a reference compound in analytical chemistry may lead to the development of new analytical techniques.

Synthesis Methods

The synthesis of EAAP oxalate involves the reaction of ethyl 3-bromo-3-(2,5-dimethylphenyl)propanoate with valine methyl ester hydrochloride. This reaction results in the formation of EAAP, which is then converted to its oxalate salt by reacting it with oxalic acid. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

EAAP oxalate is primarily used in scientific research as a starting material for the synthesis of various drugs. It is also used as a reference compound in analytical chemistry and is used to identify and quantify other compounds. EAAP oxalate has been used in the synthesis of drugs such as tianeptine and nefopam, which are used to treat depression and pain, respectively.

properties

IUPAC Name

ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKBQBIDOEXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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